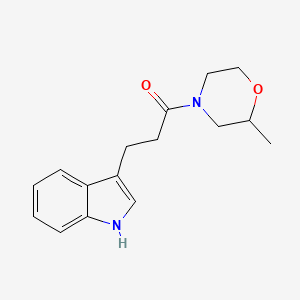
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as GR24, is a synthetic compound that belongs to the family of strigolactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development. GR24 has been extensively studied for its potential applications in plant research and agriculture.
Mecanismo De Acción
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one acts as a signaling molecule that binds to specific receptors in plants, triggering a cascade of biochemical reactions that regulate plant growth and development. The exact mechanism of action of 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of auxin transport and the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects on plants, including the promotion of root growth, the inhibition of shoot branching, and the induction of seed germination. It has also been shown to play a role in the regulation of plant-microbe interactions, including the recruitment of beneficial soil microbes and the suppression of plant pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its ability to mimic the effects of natural strigolactones, allowing researchers to study the role of these hormones in plant growth and development. However, one limitation of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is that it may not fully replicate the effects of natural strigolactones, as it is a synthetic compound that may have different properties than its natural counterparts.
Direcciones Futuras
There are several potential future directions for research on 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one and strigolactones. One area of interest is the development of new synthetic strigolactones with improved properties for plant research and agriculture. Another area of interest is the use of strigolactones as biocontrol agents for plant pathogens and pests. Additionally, there is growing interest in the potential role of strigolactones in human health, particularly in the areas of cancer research and bone regeneration.
Métodos De Síntesis
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can be synthesized through several methods, including the Pictet-Spengler reaction and the condensation of indole and morpholine derivatives. One of the most commonly used methods for synthesizing 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the condensation of 3-indoleacetaldehyde and 2-methyl-4-morpholinone.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been widely used in plant research to study the effects of strigolactones on plant growth and development. Strigolactones are known to regulate various aspects of plant physiology, including root development, shoot branching, and seed germination. 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to promote the germination of parasitic plant seeds, making it a useful tool for studying the interactions between parasitic plants and their hosts.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-11-18(8-9-20-12)16(19)7-6-13-10-17-15-5-3-2-4-14(13)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXCYRHCJITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


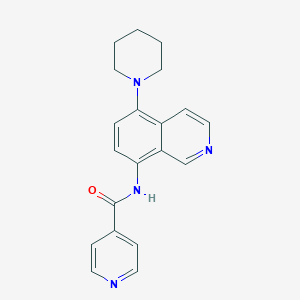

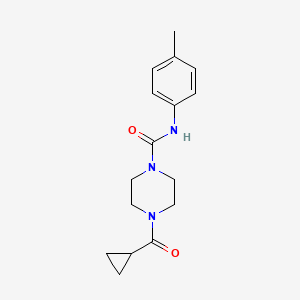
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
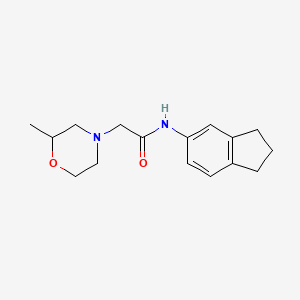
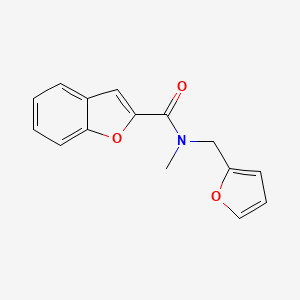
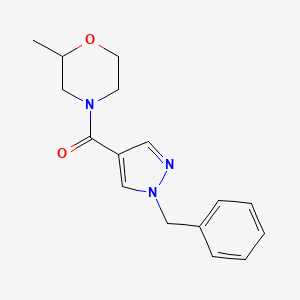
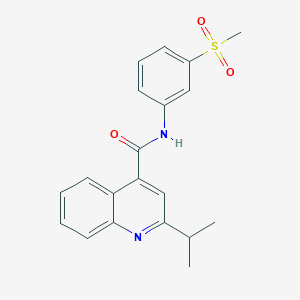
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
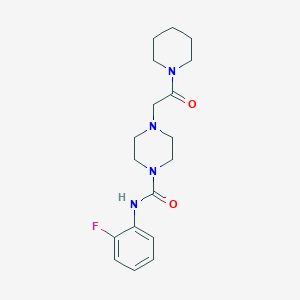
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)